



Application of Phenetole in Fragrance Synthesis: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Phenetole	
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Introduction

Phenetole, also known as ethoxybenzene, is a versatile aromatic ether that serves as a valuable building block and solvent in the synthesis of various fragrance compounds. Its pleasant, slightly floral, and anise-like odor, combined with its chemical stability and solvency, makes it a significant raw material in the fragrance and flavor industry.[1] This document provides detailed application notes and experimental protocols for the utilization of **phenetole** in the synthesis of key fragrance intermediates and final products.

Application Notes

Phenetole finds its primary applications in fragrance synthesis in two main areas:

• As a Precursor for Fragrance Ingredients: Phenetole's aromatic ring can be functionalized through various reactions, most notably Friedel-Crafts acylation and alkylation, to produce a range of fragrance compounds with diverse olfactory profiles. The ethoxy group (-OC2H5) is an ortho-, para-directing activator, meaning that electrophilic substitution reactions will primarily yield para-substituted products, which are often the most desired isomers in the fragrance industry due to their specific scent characteristics.



As a Solvent in Fragrance Formulations: With its good solvency for a wide range of organic compounds, low volatility, and pleasant intrinsic odor, phenetole can be used as a solvent or co-solvent in perfume compositions.[2][3] It helps to dissolve solid fragrance materials, acts as a carrier for other aromatic chemicals, and can contribute to the overall harmony and longevity of a scent.

Key Fragrance Compounds Derived from Phenetole:

- p-Ethoxyacetophenone: This compound possesses a sweet, floral, and fruity aroma reminiscent of hawthorn and mimosa. It is a key component in many floral and fantasy perfume compositions.
- p-Ethylphenetole: This derivative has a powerful and sweet anise-like odor and is used to impart fresh and spicy notes in fragrance formulations.[4]

Data Presentation

The following tables summarize the key quantitative data for **phenetole** and its fragrance-related derivatives.

Table 1: Physicochemical Properties

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 20°C)
Phenetole	C ₈ H ₁₀ O	122.17	170-172	0.967
p- Ethoxyacetophen one	C10H12O2	164.20	268-269	~1.06
p-Ethylphenetole	C10H14O	150.22	209-211	~0.95

Table 2: Spectroscopic Data for Identification and Characterization



Compound	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl₃, δ ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
Phenetole	7.30-7.25 (m, 2H), 6.95-6.88 (m, 3H), 4.03 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H)	159.2, 129.3, 120.7, 114.6, 63.3, 14.8	3065, 2980, 1600, 1500, 1245, 1050, 755, 690	122 (M+), 94, 77, 66, 51
p- Ethoxyacetophen one	7.91 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 4.09 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.44 (t, J=7.0 Hz, 3H)	196.8, 163.0, 130.5, 130.3, 114.1, 63.7, 26.2, 14.6	2980, 1675 (C=O), 1605, 1575, 1255, 1170, 1045, 835	164 (M+), 149, 121, 91, 77, 65
p-Ethylphenetole	7.10 (d, J=8.4 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 3.98 (q, J=7.0 Hz, 2H), 2.59 (q, J=7.6 Hz, 2H), 1.38 (t, J=7.0 Hz, 3H), 1.21 (t, J=7.6 Hz, 3H)	157.4, 136.5, 128.8, 114.3, 63.3, 28.1, 15.8, 14.8	2965, 2930, 1610, 1510, 1240, 1175, 1050, 820	150 (M+), 135, 122, 107, 91, 77

Experimental Protocols

Protocol 1: Synthesis of p-Ethoxyacetophenone via Friedel-Crafts Acylation of Phenetole

This protocol is adapted from the well-established Friedel-Crafts acylation of aromatic ethers.[5] [6]

Materials:



- Phenetole
- Acetic anhydride
- Anhydrous Aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Equipment:

- Round-bottom flask with a magnetic stirrer
- · Reflux condenser with a drying tube
- Addition funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and an addition funnel. Add anhydrous aluminum chloride (1.1 equivalents) to the flask.
- Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask to suspend the AlCl₃. Cool the suspension in an ice bath to 0-5 °C.



- Acylating Agent Addition: Slowly add acetic anhydride (1.0 equivalent) to the cooled suspension with stirring.
- **Phenetole** Addition: After the addition of acetic anhydride, slowly add **phenetole** (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane via the addition funnel. Maintain the temperature between 0-5 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer
 Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The crude p-ethoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Yield: 70-80%

Protocol 2: Synthesis of p-Ethylphenetole via Etherification of 4-Ethylphenol

This protocol describes the synthesis of p-ethyl**phenetole** from 4-ethylphenol, a method noted for producing a high-purity product.[1]

Materials:

4-Ethylphenol



- · Diethyl sulfate
- Sodium hydroxide (NaOH)
- Water
- Diethyl ether

Equipment:

- Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Separatory funnel
- Standard glassware for extraction and distillation

Procedure:

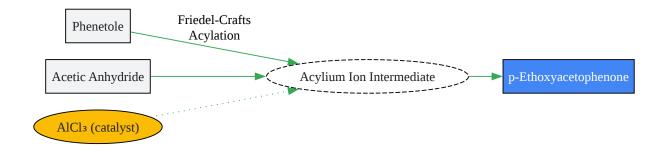
- Base Preparation: Dissolve sodium hydroxide (1.1 equivalents) in water in the three-necked flask.
- Phenoxide Formation: Add 4-ethylphenol (1.0 equivalent) to the NaOH solution and stir until a clear solution of sodium 4-ethylphenoxide is formed.
- Etherification: Gently heat the solution to reflux. Slowly add diethyl sulfate (1.1 equivalents) dropwise from the dropping funnel.
- Reaction: Continue to reflux the mixture for 2-3 hours after the addition is complete.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
- Extraction: Extract the product with diethyl ether (3 x 50 mL).



- Washing: Combine the ether extracts and wash with 10% NaOH solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.
- Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.
- Purification: Purify the crude p-ethylphenetole by vacuum distillation.

Expected Yield: 85-95%

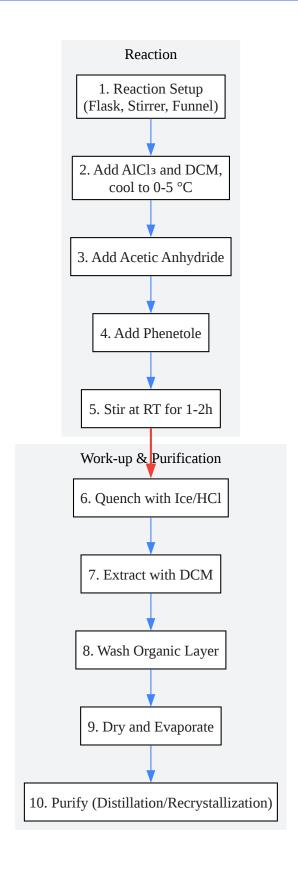
Mandatory Visualizations



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Caption: Synthesis pathway for p-ethoxyacetophenone from **phenetole**.





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Caption: Experimental workflow for the synthesis of p-ethoxyacetophenone.



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